molecular formula C19H25NS B10839170 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane

1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane

Cat. No.: B10839170
M. Wt: 299.5 g/mol
InChI Key: XZXHOFZYYWGLCJ-UHFFFAOYSA-N
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Description

1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzothiophenes with various functional groups.

Mechanism of Action

The mechanism of action of 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H25NS

Molecular Weight

299.5 g/mol

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclopentyl]azepane

InChI

InChI=1S/C19H25NS/c1-2-8-14-20(13-7-1)19(11-5-6-12-19)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2

InChI Key

XZXHOFZYYWGLCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2(CCCC2)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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